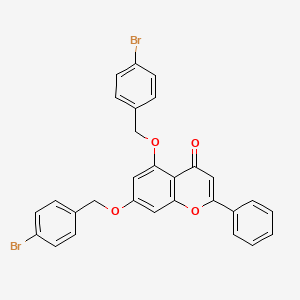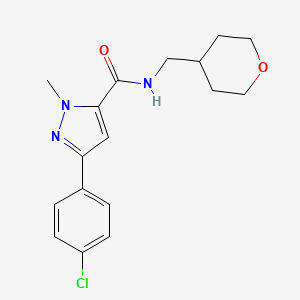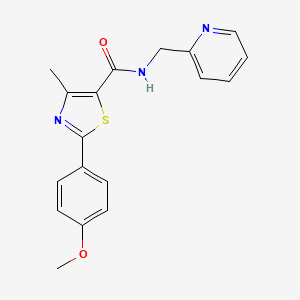
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of two 4-bromo-benzyloxy groups attached to the chromen-4-one core, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylchromen-4-one and 4-bromo-benzyl bromide.
Protection and Activation: The hydroxyl groups on the chromen-4-one core are protected using suitable protecting groups to prevent unwanted reactions.
Bromination: The protected chromen-4-one is then subjected to bromination using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Benzyloxy Substitution: The brominated intermediate is reacted with 4-bromo-benzyl bromide in the presence of a base, such as potassium carbonate, to form the desired benzyloxy groups.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-phenyl-chromen-4-one: Lacks the 4-bromo-benzyloxy groups, resulting in different biological activities.
5,7-Bis-(4-methoxy-benzyloxy)-2-phenyl-chromen-4-one: Contains methoxy groups instead of bromo groups, leading to variations in reactivity and properties.
Uniqueness
5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one is unique due to the presence of the 4-bromo-benzyloxy groups, which can significantly influence its chemical reactivity and biological activities compared to similar compounds.
Properties
Molecular Formula |
C29H20Br2O4 |
|---|---|
Molecular Weight |
592.3 g/mol |
IUPAC Name |
5,7-bis[(4-bromophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20Br2O4/c30-22-10-6-19(7-11-22)17-33-24-14-27(34-18-20-8-12-23(31)13-9-20)29-25(32)16-26(35-28(29)15-24)21-4-2-1-3-5-21/h1-16H,17-18H2 |
InChI Key |
XVUZERPAPGDXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142629.png)
![2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142639.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11142648.png)

methanone](/img/structure/B11142655.png)
![2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11142661.png)
![6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11142667.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11142672.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11142676.png)

![2-{[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11142682.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142685.png)
![2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11142686.png)
![5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142691.png)
